Vulgaxanthin I

Radical Scavenging Antioxidant Activity Betalain Potency

Vulgaxanthin I (CAS 904-62-1) is the yellow-orange betaxanthin specifically differentiated by superior pH 7 stability over betanin—optimal for neutral-pH beverages, plant-based dairy, and cosmetic formulations demanding color retention. Unlike generic class-based substitution, its intermediate radical scavenging potency (betanin > vulgaxanthin I > indicaxanthin) and lower thermal activation energy (16.3 vs. 19.2 kcal/mol) mandate precise application matching to cold-processed or short-shelf-life products. For anti-inflammatory research, it serves as the definitive betaxanthin control, suppressing COX-2/iNOS without betacyanin-specific HO-1 induction confounding.

Molecular Formula C14H17N3O7
Molecular Weight 339.30 g/mol
CAS No. 904-62-1
Cat. No. B3165861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVulgaxanthin I
CAS904-62-1
Molecular FormulaC14H17N3O7
Molecular Weight339.30 g/mol
Structural Identifiers
SMILESC1C(NC(=CC1=CC=NC(CCC(=O)N)C(=O)O)C(=O)O)C(=O)O
InChIInChI=1S/C14H17N3O7/c15-11(18)2-1-8(12(19)20)16-4-3-7-5-9(13(21)22)17-10(6-7)14(23)24/h3-5,8,10,17H,1-2,6H2,(H2,15,18)(H,19,20)(H,21,22)(H,23,24)/b7-3-,16-4?/t8-,10-/m0/s1
InChIKeyPDBJJFJKNSKTSW-MEWJKSKXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vulgaxanthin I (CAS 904-62-1) Chemical Identity and Sourcing Baseline


Vulgaxanthin I (CAS: 904-62-1) is a water-soluble, yellow-orange betaxanthin pigment belonging to the betalain family, biosynthesized from betalamic acid conjugated with glutamine [1]. It is found predominantly in plants of the order Caryophyllales, most notably in red and golden beets (Beta vulgaris) [2]. As a member of the betaxanthin subclass, it exhibits a molecular formula of C₁₄H₁₇N₃O₇ and a monoisotopic mass of 339.107 g/mol [3]. Its unique structural features distinguish it from other betaxanthins like indicaxanthin (proline-derived) and from the structurally distinct betacyanins such as betanin, which contain a cyclo-DOPA moiety responsible for their red-violet hue [4].

Vulgaxanthin I Functional Specificity: Why Betaxanthin Substitution Is Not Trivial


Within the betalain family, substitution of one compound for another is not a simple 'like-for-like' replacement due to significant divergences in physicochemical stability, radical scavenging potency, cellular absorption kinetics, and digestive bioaccessibility. For instance, while both vulgaxanthin I and indicaxanthin are yellow betaxanthins, they exhibit distinct degradation profiles during simulated digestion [1] and differ in their permeability coefficients across intestinal epithelial models [2]. Furthermore, the radical scavenging capacity of vulgaxanthin I is intermediate within the class, being lower than betanin but higher than indicaxanthin [3]. These quantifiable differences underscore the necessity for precise compound selection based on specific application requirements rather than generic class-based substitution.

Vulgaxanthin I Comparative Performance: Quantified Differentiation vs. In-Class Analogs


Vulgaxanthin I Radical Scavenging Rank: Intermediate Potency Between Betanin and Indicaxanthin

In a comparative assessment of antioxidant and radical scavenging properties of individual purified betalains using ABTS and FRAP assays, vulgaxanthin I demonstrated intermediate potency. The order of radical scavenging potential was betanin > neobetanin > vulgaxanthin I > indicaxanthin. While exact IC50 values were not reported in a comparable unit across all compounds in a single study, the relative rank order was consistent across multiple assays [1].

Radical Scavenging Antioxidant Activity Betalain Potency

Thermal Stability of Vulgaxanthin I: Quantified Activation Energy Compared to Betanin

The thermostability of vulgaxanthin I and betanin was investigated in beet juice under atmospheric conditions at 61.5, 75.5, and 85.5°C across a pH range of 4.8–6.2. Degradation of both pigments followed first-order reaction kinetics. The activation energy (Ea) for vulgaxanthin I was 16.3 ± 0.6 kcal/mol, which was significantly lower than that of betanin (19.2 ± 0.5 kcal/mol) [1]. This lower activation energy indicates that vulgaxanthin I is intrinsically more susceptible to thermal degradation than betanin under identical conditions.

Thermal Stability Degradation Kinetics Betalain Stability

pH-Dependent Stability Inversion: Vulgaxanthin I Outperforms Betanin at pH 7

The stability of purified vulgaxanthin I is highly pH-dependent. While it is most stable between pH 5 and 6 and degrades rapidly at low pH, a key differential advantage emerges at neutral pH. Specifically, at pH 7, the stability of vulgaxanthin I is better than that of betanin [1]. This represents a pH-dependent inversion of the stability hierarchy observed under thermal stress.

pH Stability Degradation Kinetics Betalain Stability

Comparative Intestinal Permeability: Vulgaxanthin I Absorption vs. Betanin and Indicaxanthin

In a Caco-2 cell monolayer model assessing intestinal epithelial transport, the apparent permeability coefficients (Papp) for the three major betalains were determined. The Papp values ranged from 4.2 to 8.9 × 10⁻⁷ cm s⁻¹, indicating overall low permeability for all compounds [1]. Higher absorption intensities were observed for vulgaxanthin I and indicaxanthin compared to betanin, a difference attributed to their smaller molecular sizes and greater lipophilicity [1]. This suggests that within this low-permeability class, vulgaxanthin I may have a relative advantage in transepithelial transport.

Intestinal Absorption Caco-2 Permeability Bioavailability

Digestive Stability: Vulgaxanthin I Degradation vs. Indicaxanthin Resilience

The stability of betaxanthins during simulated oral, gastric, and small intestinal digestion revealed distinct compound-specific behaviors. Indicaxanthin exhibited only a minor loss during the gastric-like environment, whereas vulgaxanthin I underwent a consistent decrease throughout all digestion steps (oral, gastric, and intestinal) [1]. This degradation pattern was independent of the food matrix, indicating an intrinsic difference in digestive stability between the two structurally similar betaxanthins.

In Vitro Digestion Bioaccessibility Gastrointestinal Stability

Anti-Inflammatory Potency: Vulgaxanthin I COX-2 and iNOS Suppression

In Caco-2 intestinal epithelial cells, all three betalains (betanin, vulgaxanthin I, and indicaxanthin) exhibited anti-inflammatory effects at concentrations of 5–80 μM, as evidenced by attenuated transcription of pro-inflammatory mediators cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) [1]. While the study did not report a statistically significant difference in the magnitude of suppression among the three compounds for these markers, vulgaxanthin I contributed to the overall class-level effect. It is important to note that only betanin uniquely induced the antioxidant enzyme heme oxygenase-1 (HO-1) and demonstrated potent dose-dependent radical scavenging activity in EPR and cell-based assays [1].

Anti-Inflammatory Cellular Assay Caco-2

Vulgaxanthin I Application Scenarios: Use Cases Derived from Comparative Evidence


Neutral pH Formulations Requiring Superior Color Stability

Based on the evidence that vulgaxanthin I exhibits better stability than betanin at pH 7 [1], this compound is optimally suited for product formulations at neutral pH where color retention is critical. Examples include neutral-pH beverages, plant-based dairy alternatives, and certain cosmetic or personal care products. Procurement for such applications should prioritize vulgaxanthin I over betanin when the final formulation pH is approximately 7.0.

Moderate Antioxidant Capacity with Reduced Color Intensity

For applications requiring antioxidant functionality without the intense red-violet hue of betacyanins, vulgaxanthin I provides a yellow-orange alternative with intermediate radical scavenging potency [1]. This profile makes it suitable for lightly colored functional foods, nutraceutical supplements, or research applications where a moderate antioxidant effect is desired but strong pigmentation would interfere with product aesthetics or analytical detection.

Low-Temperature Processing and Short Shelf-Life Products

The lower activation energy for thermal degradation of vulgaxanthin I (16.3 kcal/mol) compared to betanin (19.2 kcal/mol) [1] indicates that vulgaxanthin I is more suitable for products subjected to minimal thermal processing or intended for short shelf-life. Applications include cold-pressed juices, refrigerated dips or sauces, and fresh-cut produce coatings where the pigment is not exposed to prolonged high temperatures.

In Vitro Studies of Betaxanthin-Specific Anti-Inflammatory Mechanisms

Given the evidence that vulgaxanthin I contributes to the class-level suppression of COX-2 and iNOS in Caco-2 cells but lacks the unique HO-1 induction and potent radical scavenging of betanin [1], this compound is ideal as a comparator in mechanistic studies aiming to dissect betaxanthin-specific vs. betacyanin-specific anti-inflammatory pathways. Researchers procuring vulgaxanthin I for such studies can use it as a representative yellow betaxanthin control.

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